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molecular formula C12H19BrOSi B049332 (2-Bromophenoxy)(tert-butyl)dimethylsilane CAS No. 115750-83-9

(2-Bromophenoxy)(tert-butyl)dimethylsilane

Cat. No. B049332
M. Wt: 287.27 g/mol
InChI Key: AUAZNDJHTMXNSN-UHFFFAOYSA-N
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Patent
US06403522B1

Procedure details

Magnesium turnings (0.53 g, 22 mmol) and 20 mL of THF were placed into a two-necked flask. Next, tert-butyldimethylsilyloxyphenyl bromide (5.64 g, 19.6 mmol) was added and the mixture was heated under reflux for 2 h before it was cooled to room temperature. The brown mixture was added to a solution of trimethyl borate (2.43 g, 24 mmol) in 5 mL of THF through a dropping funnel at −78° C. and allowed to warm to room temperature overnight. After hydrolysis with 90 mL of ca. 0.1 M hydrochloric acid followed by standard work-up with methyl tert-butyl ether, the brown residue was washed with 20 mL of cold hexane, and the resulting white product (3.86 g, 78%) was dried in vacuo. Mp: 175° C. (1H NMR (300 MHZ, CDCl3): δ0.25 (s, 6H); 1.01 (s, 9H); 6.95 (d, J=8.5 Hz, 2H); 8.11 (d, J 8.5 Hz, 2H). 13C NMR (75 MHZ, CDCl3): δ−4.3; 18.1; 25.7; 119.8; 137.5; 159.8. Reference: Bolm, C.; Derrien, N.; Seger, A. Synlett 1996, 387.
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step Two
Quantity
2.43 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
90 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].[Si:2]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1Br)([C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:4])[CH3:3].[B:17](OC)([O:20]C)[O:18]C.Cl>C1COCC1.C(OC)(C)(C)C>[O:9]([C:10]1[CH:15]=[CH:14][C:13]([B:17]([OH:20])[OH:18])=[CH:12][CH:11]=1)[Si:2]([C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
0.53 g
Type
reactant
Smiles
[Mg]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.64 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1=C(C=CC=C1)Br
Step Three
Name
Quantity
2.43 g
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
90 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h before it
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
the brown residue was washed with 20 mL of cold hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resulting white product (3.86 g, 78%) was dried in vacuo

Outcomes

Product
Name
Type
Smiles
O([Si](C)(C)C(C)(C)C)C1=CC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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